2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride

Stereochemistry-activity relationship Norepinephrine potentiation Diastereomer pharmacology

This is the USP-designated Methylphenidate Related Compound A (EP Impurity A), the sole compendially accepted reference standard for erythro-diastereomer limit testing under the USP Methylphenidate Hydrochloride monograph (1% acceptance criterion). Unlike the pharmacologically active threo form, this DL-erythro ritalinic acid hydrochloride exhibits a 300-fold lower norepinephrine potentiation and distinct MS/MS fragmentation patterns, making it essential for accurate chromatographic method validation, enantioselective pharmacokinetic studies, and forensic urine drug testing where ritalinic acid is the preferred extended-window analyte. Procure this specific stereoisomer to ensure regulatory compliance in cGMP batch release and avoid systematic quantitation errors.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 19130-92-8
Cat. No. B588498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride
CAS19130-92-8
Synonyms(2R,αS)-rel-α-Phenyl-2-piperidineacetic Acid Hydrochloride; 
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl
InChIInChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12+;/m1./s1
InChIKeySCUMDQFFZZGUQY-LYCTWNKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (CAS 19130-92-8): Stereochemically Defined Reference Standard for Methylphenidate Analysis


2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (CAS 19130-92-8), systematically designated as DL-erythro ritalinic acid hydrochloride, is the hydrochloride salt of the primary hydrolytic metabolite of methylphenidate [1]. This compound possesses two chiral centers, yielding the erythro configuration in which the phenyl and piperidinyl substituents adopt a syn orientation about the central C–C bond [2]. As a compendial reference standard (USP Methylphenidate Related Compound A; EP Impurity A), it serves as the definitive marker for erythro-diastereomer content in pharmaceutical-grade methylphenidate, where the threo-diastereomer constitutes the pharmacologically active species .

Why 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride Cannot Be Interchanged with Other Ritalinic Acid Stereoisomers


Ritalinic acid exists as four discrete stereoisomers (d/l-erythro and d/l-threo), each exhibiting distinct conformational preferences, metabolic stability, and biological activity [1]. The erythro diastereomer (CAS 19130-92-8) differs fundamentally from the threo form in its spatial arrangement: in the erythro configuration, the phenyl and piperidine rings occupy the same face of the molecule, whereas in the threo configuration they occupy opposite faces [2]. This stereochemical divergence produces quantifiable differences in norepinephrine potentiation (300-fold), total body clearance (approximately 10-fold), and CES1-mediated hydrolytic rates (6–7-fold) [3][4]. Consequently, substituting DL-erythro ritalinic acid hydrochloride for the threo isomer in analytical, pharmacokinetic, or forensic workflows introduces systematic error that cannot be corrected by simple concentration adjustment.

Quantitative Differentiation Evidence for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (CAS 19130-92-8) Against Closest Analogs


Diastereomer-Dependent Norepinephrine Potentiation: 300-Fold Difference Between Threo and Erythro Methylphenidate

In the rat vas deferens assay, molar concentrations of (±)-threo-methylphenidate and (±)-erythro-methylphenidate causing equal potentiation of norepinephrine-induced contractions differed by 300-fold, with the threo isomer requiring the lesser concentration [1]. In the cat nictitating membrane preparation, threo-methylphenidate at 2 mg/kg enhanced norepinephrine responses approximately 30-fold, whereas erythro-methylphenidate required a 10-fold higher dose (20 mg/kg) to produce only a 5-fold shift [1]. Furthermore, erythro-methylphenidate at concentrations up to 3 × 10⁻⁴ M failed to reduce tyramine-induced responses, whereas threo-methylphenidate at 10⁻⁴ M substantially reduced these responses [1]. This differential directly translates to ritalinic acid diastereomers, as the free acid forms retain the same stereochemical configuration at both chiral centers.

Stereochemistry-activity relationship Norepinephrine potentiation Diastereomer pharmacology

USP/EP Compendial Reference Standard Status: Methylphenidate Related Compound A and EP Impurity A

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (CAS 19395-40-5 for the free base hydrochloride; described under CAS 19130-92-8 for DL-erythro form) is officially designated as USP Methylphenidate Related Compound A and EP Methylphenidate Impurity A [1]. It is specified in the USP Methylphenidate Hydrochloride monograph for use in the erythro isomer limit test, where the erythro isomer spot in the methylphenidate hydrochloride sample must not be larger or more intense than that produced by the USP Methylphenidate Hydrochloride Erythro Isomer Solution RS (1% limit) [2]. This compendial designation means the compound is the only legally defensible reference material for erythro-content determination in pharmaceutical quality control of methylphenidate products submitted to regulatory agencies.

Pharmaceutical impurity testing Compendial compliance Reference standard qualification

Metabolic Stability Differential: 10-Fold Higher Total Body Clearance and 6–7-Fold Enantioselective CES1 Hydrolysis

Following intravenous administration in rats, the total body clearance (Cl) of methylphenidate was approximately 10 times larger than that of ritalinic acid, while the elimination rate constant (β) and steady-state volume of distribution (Vss) were approximately 2-fold and 6-fold larger, respectively [1]. In humans, CES1 catalytic activity is 6–7 times higher for l-threo-methylphenidate versus d-threo-methylphenidate, demonstrating pronounced enantioselectivity in the hydrolysis that generates ritalinic acid [2]. This metabolic processing directly impacts the choice of ritalinic acid diastereomer for in vitro metabolism studies: the erythro form, derived from erythro-methylphenidate, follows a distinct metabolic trajectory compared to the threo form, with different rates of glucuronidation and secondary oxidation.

Pharmacokinetics Carboxylesterase 1 Metabolic clearance Enantioselective metabolism

Immunoassay Cross-Reactivity: Ritalinic Acid-Specific Antibodies with <10% and <1% Cross-Reactivity to Methylphenidate

The Randox ritalinic acid immunoassay patent (US 2014/0242618; EP 2769994) describes antibodies that specifically bind ritalinic acid with less than 10% cross-reactivity to methylphenidate relative to 100% cross-reactivity to ritalinic acid, and in preferred embodiments less than 1.00% cross-reactivity to methylphenidate [1]. This high specificity for ritalinic acid over the parent drug enables an extended detection window for indirect methylphenidate use monitoring, because ritalinic acid reaches 25-fold higher plasma concentrations and persists far longer than methylphenidate itself [2]. The DL-erythro ritalinic acid hydrochloride (CAS 19130-92-8) serves as the reference antigen for calibrating such immunoassays, as the antibody's epitope recognition depends on the stereochemical presentation of the carboxylic acid moiety.

Immunodiagnostics Forensic toxicology Cross-reactivity Drug testing

Conformational Species Distribution in Aqueous Solution: 5:4 Ratio Distinguishing Erythro from Threo Epimers

Dissolution of N-methyl-erythro-methylphenidate hydrochloride in D₂O yields a 5:4 ratio of two conformational species: the major species exhibits an axial N-methyl group with an equatorial CH(Ph)COOMe group, while the minor species adopts a diequatorial arrangement for both substituents [1]. This 5:4 conformer distribution is identical to that observed for the corresponding threo epimer under the same conditions, but the specific geometries of the major and minor species differ between erythro and threo due to the inverted relative configuration at the piperidine 2-position [1]. For DL-erythro ritalinic acid hydrochloride (CAS 19130-92-8), the free base exhibits analogous conformational preferences that affect its chromatographic retention, ionization efficiency in mass spectrometry, and recognition by biological receptors.

Conformational analysis NMR spectroscopy Solution-state structure Epimer differentiation

Optimal Application Scenarios for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (CAS 19130-92-8) Based on Quantitative Evidence


Pharmaceutical QC Release Testing of Methylphenidate HCl per USP/EP Monographs

As the USP-designated Methylphenidate Related Compound A and EP Impurity A, DL-erythro ritalinic acid hydrochloride is the sole compendially accepted reference standard for erythro isomer limit testing (1% acceptance criterion) . Pharmaceutical manufacturers performing batch release testing under cGMP must use this specific compound to demonstrate compliance with the USP Methylphenidate Hydrochloride monograph erythro isomer specification, where the erythro spot intensity must not exceed that of a 1% reference solution [1].

Forensic Toxicology: Extended-Window Methylphenidate Detection via Ritalinic Acid Immunoassay

The 10-fold lower total body clearance of ritalinic acid relative to methylphenidate, combined with the 25-fold higher average plasma concentrations (range 6–126-fold), makes ritalinic acid the preferred analyte for extended-window drug testing . Immunoassays employing antibodies with <1% cross-reactivity to methylphenidate (relative to 100% for ritalinic acid) require highly pure DL-erythro ritalinic acid hydrochloride as the calibration standard to ensure accurate quantification without interference from residual methylphenidate in clinical specimens [1].

Enantioselective Pharmacokinetic Studies Requiring Erythro-Specific Metabolite Standards

The 6–7-fold difference in CES1 catalytic activity between l-threo- and d-threo-methylphenidate demonstrates that methylphenidate metabolism is highly enantioselective . Pharmacokinetic studies quantifying individual ritalinic acid enantiomers in plasma require stereochemically pure DL-erythro ritalinic acid hydrochloride as both a chromatographic retention time marker and a calibration standard, because the erythro and threo diastereomers exhibit different MS/MS fragmentation patterns and ionization efficiencies that preclude the use of a single diastereomer for quantitation of all forms [1].

Stereochemical Purity Verification in Methylphenidate API Synthesis

The 300-fold potency differential between erythro and threo diastereomers at norepinephrine reuptake sites means that even trace erythro contamination in threo-methylphenidate API can produce measurable pharmacological interference . DL-erythro ritalinic acid hydrochloride serves as the reference marker for erythro content in intermediate and final API, enabling synthetic chemistry teams to verify that diastereomeric ratios meet specifications (typically >99:1 threo:erythro) before releasing material for formulation [1].

Quote Request

Request a Quote for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.